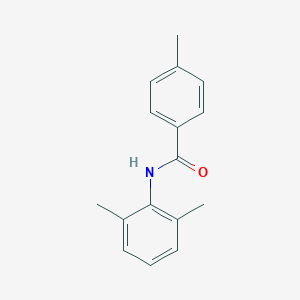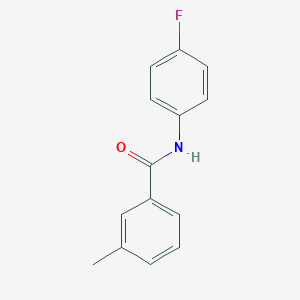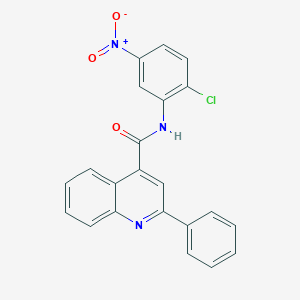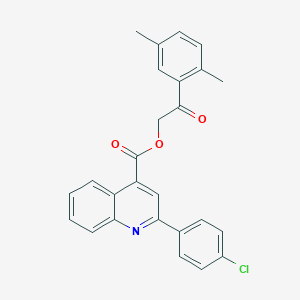![molecular formula C27H25NO6 B329528 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B329528.png)
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two 2,5-dimethylphenyl groups attached to a pyridine-2,6-dicarboxylate core. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenyl isocyanide with pyridine-2,6-dicarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functionalities.
Mechanism of Action
The mechanism of action of 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A simpler analog with similar core structure but lacking the 2,5-dimethylphenyl groups.
2,2’-Bipyridine-5,5’-dicarboxylate: Another related compound with a bipyridine core and carboxylate groups.
Uniqueness
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE is unique due to the presence of 2,5-dimethylphenyl groups, which impart specific steric and electronic properties. These properties enhance its ability to form stable complexes and interact with biological targets, making it more versatile compared to its simpler analogs .
Properties
Molecular Formula |
C27H25NO6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
bis[2-(2,5-dimethylphenyl)-2-oxoethyl] pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C27H25NO6/c1-16-8-10-18(3)20(12-16)24(29)14-33-26(31)22-6-5-7-23(28-22)27(32)34-15-25(30)21-13-17(2)9-11-19(21)4/h5-13H,14-15H2,1-4H3 |
InChI Key |
XPJIMLGDABXDIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=NC(=CC=C2)C(=O)OCC(=O)C3=C(C=CC(=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=NC(=CC=C2)C(=O)OCC(=O)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


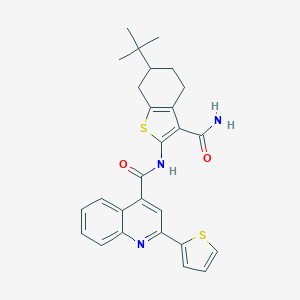
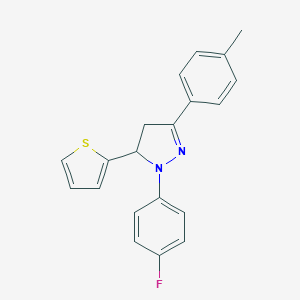
![3-(Cycloheptylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B329447.png)
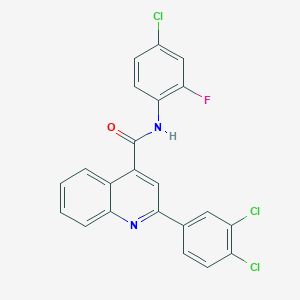
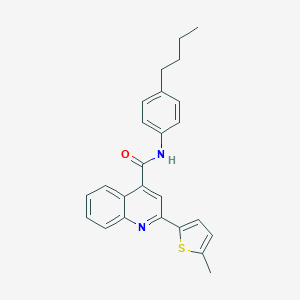
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B329455.png)
![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329456.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B329457.png)
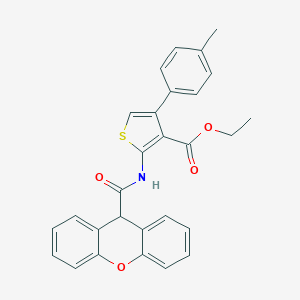
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B329461.png)
